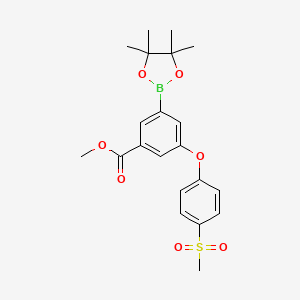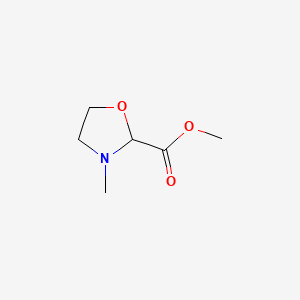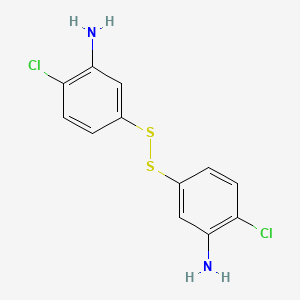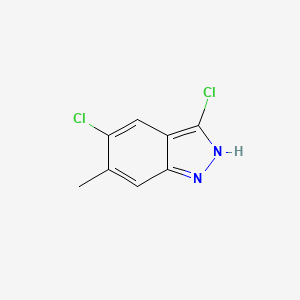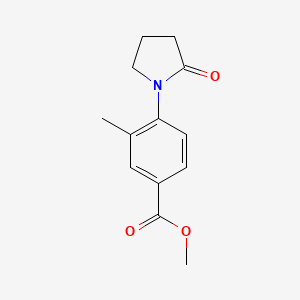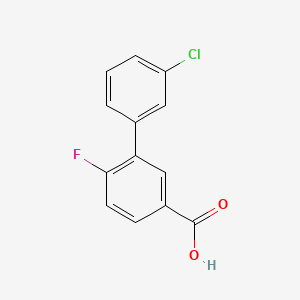
Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate
説明
科学的研究の応用
Spectroscopic and Diffractometric Study
A study by Vogt et al. (2013) on a related investigational pharmaceutical compound, characterized two polymorphic forms using spectroscopic and diffractometric techniques. This research highlights the challenges in analytical and physical characterization of such compounds, providing insights that could be applicable to Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate for drug form and stability studies (Vogt, Williams, Johnson, & Copley, 2013).
Antimitotic Agents
Research on pyridine derivatives, including compounds structurally related to Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate, has shown potential antitumor activity. These compounds serve as precursors to potent antimitotic agents, suggesting a possible application of Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate in cancer therapy (Temple, Rener, Waud, & Noker, 1992).
Electrochemical Studies
Hazzazi et al. (2010) explored the electrochemical behavior of ethyl pyruvate on Pt and Pd surfaces, which could be related to the electrochemical properties of Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate. This research provides a foundation for understanding how such compounds interact with metal surfaces, potentially guiding their use in catalysis or sensor applications (Hazzazi, Huxter, Taylor, Palmer, Gilbert, & Attard, 2010).
Asymmetric Reduction
Salvi and Chattopadhyay (2006) demonstrated the enantioselective reduction of ethyl 3-aryl-3-oxopropanoates by fungi, hinting at the biocatalytic potential of Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate for producing enantiomerically pure compounds, an important aspect in drug synthesis and green chemistry (Salvi & Chattopadhyay, 2006).
Synthesis of Heterocyclic Compounds
Arrault et al. (2002) focused on synthesizing functionalized pyrido and imidazo derivatives from related precursor compounds. This methodology can be applied to Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate for creating novel heterocyclic compounds with potential pharmaceutical applications (Arrault, Touzeau, Guillaumet, Leger, Jarry, & Mérour, 2002).
特性
IUPAC Name |
ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11(14)7-10(13)9-6-4-5-8(2)12-9/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZCUUFXTFXYJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



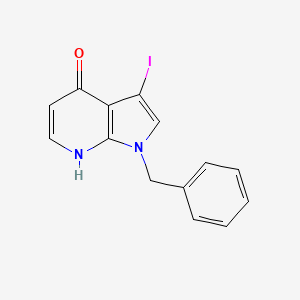
![N-propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B597539.png)


